N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMMSCYICFFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable quinoxaline derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzylamino or sulfonamide groups can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylamine, 4-fluorobenzenesulfonyl chloride.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide with structurally related compounds:
Structural and Physicochemical Properties
Research Findings and Hypotheses
- Kinase Inhibition: Compounds with quinoxaline sulfonamide scaffolds (e.g., ) show affinity for phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), suggesting the target compound may share this activity .
- Solubility and Bioavailability : The morpholine sulfonyl group in enhances aqueous solubility, whereas the target compound’s benzyl group may prioritize membrane permeability over solubility .
Biological Activity
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a benzylamino group and a fluorobenzenesulfonamide moiety. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it may target kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting its utility as an antibiotic agent.
- Anticancer Activity : Research has indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of 25 µM, indicating potent cytotoxicity (source: MDPI) .
- Study 2 : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent (source: PubChem data) .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of a quinoxaline core. Key steps include:
- Sulfonation : Introduction of the 4-fluorobenzenesulfonamide group via chlorosulfonic acid or similar agents.
- Nucleophilic substitution : Reaction of the quinoxaline intermediate with benzylamine under basic conditions (e.g., NaOH or triethylamine).
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (solvent: DMF or DCM; temperature: 60–100°C) and catalyst selection significantly influence yield .
Q. How is the compound characterized to confirm its structural integrity?
Essential techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., benzylamino protons at δ 4.2–4.5 ppm; aromatic protons in quinoxaline at δ 7.5–8.3 ppm).
- Mass spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z ~438).
- Elemental analysis : To validate purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
Systematic optimization involves:
- Design of Experiments (DoE) : Statistical methods to test variables like solvent polarity (e.g., DMF vs. DCM), temperature, and catalyst concentration.
- Kinetic studies : Monitoring reaction progress via HPLC to identify rate-limiting steps.
- Reagent stoichiometry : Adjusting benzylamine equivalents to minimize side products (e.g., over-alkylation) .
Q. How can contradictory bioactivity data for this compound be resolved?
Contradictions may arise from assay variability or impurity profiles. Strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., PI3K) and cell-based viability assays.
- Impurity profiling : Use LC-MS to detect regioisomers or sulfonamide degradation products.
- Structural analogs : Synthesize derivatives to isolate active pharmacophores .
Q. What computational methods support the design of derivatives with enhanced activity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications.
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina.
- Reaction path search : Identify optimal synthetic routes using ICReDD’s computational-experimental feedback loop .
Q. How does the compound’s reactivity vary under different pH and solvent conditions?
- pH-dependent stability : Acidic conditions may protonate the benzylamino group, altering solubility.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize sulfonamide resonance structures.
- Oxidative susceptibility : Monitor via UV-Vis spectroscopy under air vs. inert atmospheres .
Methodological and Mechanistic Questions
Q. What strategies are used to elucidate the compound’s mechanism of action in kinase inhibition?
- Kinetic assays : Measure IC values against recombinant kinases (e.g., PI3Kγ).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Mutagenesis studies : Identify critical amino acids in the kinase active site .
Q. How can regioisomeric impurities be identified and mitigated during synthesis?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers.
- Chromatographic separation : Use chiral columns or gradient HPLC.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .
Key Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Methodological rigor is prioritized, with emphasis on reproducibility and mechanistic insights.
- Advanced questions integrate computational and experimental workflows to address research bottlenecks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
